An In-Depth Technical Guide to the Physicochemical Properties of (S)-2-Dibenzylamino-propionaldehyde
An In-Depth Technical Guide to the Physicochemical Properties of (S)-2-Dibenzylamino-propionaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(S)-2-dibenzylamino-propionaldehyde, a chiral aldehyde derivative of the amino acid L-alanine, serves as a valuable building block in asymmetric synthesis. Its unique structural features, combining a reactive aldehyde functionality with a sterically demanding dibenzylamino group, make it a versatile intermediate in the construction of complex chiral molecules, including pharmaceutical agents. This in-depth technical guide provides a comprehensive overview of the known and predicted physicochemical properties of (S)-2-dibenzylamino-propionaldehyde, alongside detailed experimental protocols for their determination. This document is intended to be a vital resource for researchers and professionals engaged in synthetic chemistry and drug development, facilitating the effective utilization of this important chiral synthon.
Introduction: The Significance of Chiral Aldehydes in Synthesis
Chirality is a fundamental property in drug design and development, as the stereochemistry of a molecule can profoundly influence its pharmacological activity.[1] Enantiomers of a chiral drug can exhibit significantly different efficacy, and in some cases, one enantiomer may even be responsible for adverse effects.[2] Consequently, the ability to synthesize enantiomerically pure compounds is of paramount importance in the pharmaceutical industry.
Chiral aldehydes, such as (S)-2-dibenzylamino-propionaldehyde, are powerful intermediates in asymmetric synthesis, enabling the stereocontrolled introduction of new chiral centers.[3] The aldehyde group is highly reactive and can participate in a wide array of carbon-carbon bond-forming reactions, including aldol additions, Wittig reactions, and reductive aminations. The presence of the bulky dibenzylamino group at the α-position provides a chiral environment that can direct the stereochemical outcome of these reactions, leading to the formation of a desired enantiomer with high selectivity.
This guide focuses specifically on the physicochemical properties of (S)-2-dibenzylamino-propionaldehyde, providing a detailed understanding of its behavior that is essential for its effective handling, reaction optimization, and purification.
Molecular Structure and Identifiers
The foundational step in understanding the physicochemical properties of a compound is to have a clear picture of its molecular structure and key identifiers.
Chemical Structure
(S)-2-dibenzylamino-propionaldehyde, also known as (S)-2-(Dibenzylamino)propanal or N,N-Dibenzyl-L-alaninal, possesses the following chemical structure:
Figure 1: Chemical structure of (S)-2-dibenzylamino-propionaldehyde.
Key Identifiers
For unambiguous identification and information retrieval, the following identifiers are crucial.
| Identifier | Value | Source |
| CAS Number | 111060-63-0 | [2] |
| Molecular Formula | C₁₇H₁₉NO | [2] |
| Molecular Weight | 253.34 g/mol | [2] |
| Synonyms | (S)-2-(Dibenzylamino)propanal, N,N-Dibenzyl-L-alaninal | [2] |
| InChI Key | GFYXFRCVQSKSDO-HNNXBMFYSA-N | [2] |
| SMILES | CN(Cc1ccccc1)Cc2ccccc2 | [2] |
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.
General Properties
| Property | Value | Source |
| Physical Form | Crystals | [2] |
| Optical Activity | [α]/D -36.0±2.0°, c = 1 in ethanol | [2] |
| Predicted XlogP | 3.2 | [4] |
The crystalline nature of this compound suggests that it is a stable solid at room temperature, which simplifies handling and storage.[2] Its optical activity confirms its chiral nature, a key feature for its use in asymmetric synthesis. The predicted XlogP value of 3.2 indicates a significant hydrophobic character, suggesting poor solubility in water and good solubility in non-polar organic solvents.[4]
Thermal Properties (Predicted)
| Property | Predicted Value | Notes |
| Melting Point | Moderately high | The presence of aromatic rings and the crystalline solid form suggest a melting point significantly above room temperature. Amino acids and their derivatives often have high melting points.[3] |
| Boiling Point | High (likely decomposes) | Due to its relatively high molecular weight and polar functional groups, a high boiling point is expected. However, like many complex organic molecules, it is likely to decompose at or before its boiling point under atmospheric pressure.[5][6][7][8][9] |
The determination of these properties requires specific experimental procedures, as outlined in the subsequent sections.
Solubility Profile (Predicted)
Based on the "like dissolves like" principle and the predicted XlogP value, the following solubility profile is anticipated:
-
High Solubility: In non-polar organic solvents such as toluene, diethyl ether, and dichloromethane, which can effectively solvate the benzyl groups and the hydrocarbon backbone.[10]
-
Moderate Solubility: In polar aprotic solvents like ethyl acetate and acetone.
-
Low to Insoluble: In polar protic solvents such as water and ethanol, due to the dominant hydrophobic character of the molecule.[11]
A systematic experimental determination of solubility is crucial for selecting appropriate solvents for reactions, extractions, and chromatographic purification.
Spectroscopic Data and Interpretation (Predicted)
Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of organic compounds. While specific spectra for (S)-2-dibenzylamino-propionaldehyde are not widely published, the expected key features can be predicted based on its functional groups.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aldehyde (-CHO) | 9.0 - 10.0 | Singlet (s) or Doublet (d) | Highly deshielded proton. May show a small coupling to the α-proton.[5][12][13][14] |
| Aromatic (Ar-H) | 7.0 - 7.5 | Multiplet (m) | Protons on the two benzyl rings. |
| Benzylic (-CH₂-Ph) | 3.5 - 4.5 | AB quartet or two doublets | The two protons of each benzyl group are diastereotopic due to the adjacent chiral center, leading to complex splitting patterns.[15] |
| α-proton (-CH-) | 3.0 - 3.5 | Quartet (q) or Multiplet (m) | Coupled to the aldehyde proton and the methyl protons. |
| Methyl (-CH₃) | 1.0 - 1.5 | Doublet (d) | Coupled to the α-proton. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and types of carbon environments.
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |
| Aldehyde Carbonyl (C=O) | 190 - 205 | Highly deshielded carbon.[11][16][17] |
| Aromatic Carbons (Ar-C) | 120 - 140 | Multiple signals for the different carbons of the benzyl rings. |
| Benzylic Carbons (-CH₂-Ph) | 50 - 60 | |
| α-carbon (-CH-) | 50 - 70 | Attached to the nitrogen and the carbonyl group. |
| Methyl Carbon (-CH₃) | 10 - 20 |
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |
| C=O Stretch (Aldehyde) | 1720 - 1740 | Strong, sharp absorption.[6][15] |
| C-H Stretch (Aldehyde) | 2720 and 2820 | Two weak to medium bands (Fermi doublets). |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to weak absorptions. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple medium to weak bands. |
| C-N Stretch | 1000 - 1250 | Medium to weak absorption. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to strong absorptions. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 253.34) should be observable, although it may be weak.[18]
-
Key Fragmentation Pathways:
-
Loss of the formyl group (-CHO) leading to a fragment at m/z 224.
-
Cleavage of a benzyl group (-CH₂Ph) resulting in a fragment at m/z 162 and a prominent peak for the benzyl cation at m/z 91.
-
Alpha-cleavage adjacent to the nitrogen is also a likely fragmentation pathway.[19]
-
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of (S)-2-dibenzylamino-propionaldehyde.
Synthesis and Purification
A common route to (S)-2-dibenzylamino-propionaldehyde involves the N-protection of L-alanine followed by reduction of the carboxylic acid to the corresponding aldehyde.
Figure 2: General synthetic and purification workflow.
Note: The specific reaction conditions (solvents, temperatures, reaction times) will need to be optimized based on literature procedures for similar transformations.[18][20]
Melting Point Determination
The melting point provides a quick and effective assessment of purity.
Protocol:
-
Finely powder a small amount of the crystalline (S)-2-dibenzylamino-propionaldehyde.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a rate of 10-15 °C/minute initially.
-
Observe the approximate melting range.
-
Allow the apparatus to cool.
-
Prepare a new sample and heat to about 20 °C below the approximate melting point.
-
Reduce the heating rate to 1-2 °C/minute.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample is molten. This range is the melting point. A narrow range (1-2 °C) is indicative of high purity.
Solubility Determination (Shake-Flask Method)
This method provides a quantitative measure of solubility in various solvents.
Protocol:
-
Add an excess amount of crystalline (S)-2-dibenzylamino-propionaldehyde to a known volume of the chosen solvent in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC, against a pre-established calibration curve.
-
Express the solubility in terms of mg/mL or mol/L.
Spectroscopic Sample Preparation
Proper sample preparation is critical for obtaining high-quality spectroscopic data.
-
¹H and ¹³C NMR: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). The solution should be clear and free of particulate matter.[12]
-
IR Spectroscopy:
-
KBr Pellet: Grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.
-
Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), cast a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
-
Mass Spectrometry: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable volatile solvent such as methanol or acetonitrile.
Safety and Handling
Based on the available information for similar compounds, the following safety precautions should be observed:
-
Hazard Classifications: May be harmful if swallowed and may cause skin sensitization.[21][22]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. For handling the solid, a dust mask is recommended.[21][22]
-
Storage: Store in a cool (2-8 °C), dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
Conclusion
(S)-2-dibenzylamino-propionaldehyde is a chiral building block with significant potential in asymmetric synthesis. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, which are essential for its effective use in a research and development setting. The provided experimental protocols offer a framework for the in-house determination of these properties, enabling a more complete characterization of this valuable synthetic intermediate. As with any chemical, a thorough understanding of its properties is the foundation for its safe and efficient application.
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